4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester
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Overview
Description
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester is a complex organic compound that features a combination of functional groups, including an amino group, a nitro group, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of the amino group using di-tert-butyl dicarbonate to form the tert-butoxycarbonyl-protected amino group. This is followed by nitration to introduce the nitro group and subsequent coupling reactions to form the final ester product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and bases like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions include the corresponding amines, carboxylic acids, and deprotected amino compounds.
Scientific Research Applications
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester involves its interaction with various molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid: Similar structure but lacks the ester group.
4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tert-butoxycarbonyl group provides protection during synthesis, making it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
methyl 4-(4-amino-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6/c1-16(2,3)25-15(21)18-12(14(20)24-4)8-6-10-5-7-11(17)13(9-10)19(22)23/h5,7,9,12H,6,8,17H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGYEFFIXYNZNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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